Tyrosyl-prolyl-tryptophyl-glycinamide

Vue d'ensemble

Description

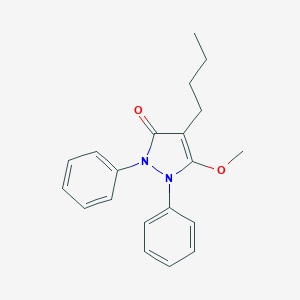

Tyrosyl-prolyl-tryptophyl-glycinamide is a chemical compound . It is also known by other names such as Tyr-pro-trp-gly-NH2, [Tyr0,Trp2]-MIF-I, and Tyr-W-mif-1 . It holds great potential for scientific research, with its intricate structure offering a myriad of applications, ranging from drug development to understanding protein interactions.

Molecular Structure Analysis

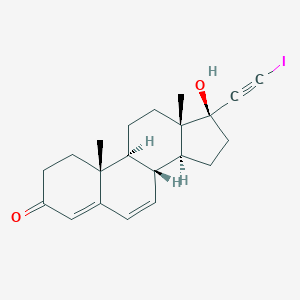

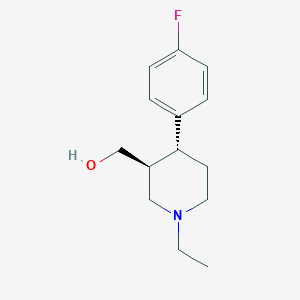

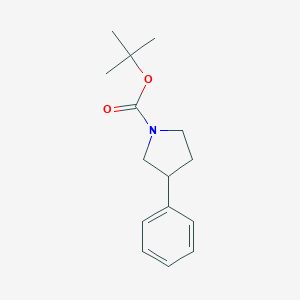

Tyrosyl-prolyl-tryptophyl-glycinamide has a molecular formula of C27H32N6O5. Its average mass is 520.580 Da and its monoisotopic mass is 520.243408 Da .Physical And Chemical Properties Analysis

Tyrosyl-prolyl-tryptophyl-glycinamide has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 141.0±0.3 cm3. It has 11 H bond acceptors, 8 H bond donors, and 10 freely rotating bonds .Applications De Recherche Scientifique

Opioid Receptor Agonist

Tyr-W-MIF-1 acts as an opiate agonist . It binds selectively and with a high affinity to the μ-opioid receptor when compared with the δ-and κ-opioid receptors . This makes it a potential candidate for pain management and treatment of opioid addiction .

Inhibition of Melanocyte-Stimulating Hormone (MSH)

Tyr-W-MIF-1 has been shown to inhibit the release of melanocyte-stimulating hormone (MSH) . This could have potential applications in the treatment of conditions related to melanocyte activity, such as hyperpigmentation disorders .

Antinociceptive Activity

When given alone, Tyr-W-MIF-1 induces mixed, dose-dependent effects on μORs . It inhibits the analgesic and antinociceptive activities of opioids when co-administered . This suggests potential applications in the modulation of pain perception .

Stress Response Modulation

Tyr-W-MIF-1 inhibits stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone . This suggests that it could be used in the management of stress-related disorders .

Synthesis of New Analogues

New analogues of MIF-1 and Tyr-MIF-1 have been synthesized using methods of peptide synthesis in solution . These analogues contain sulfoarginine (sArg) and norsulfoarginine (NsArg) in the second and third position, respectively . This opens up new avenues for the development of drugs with improved efficacy and reduced side effects .

Structure-Activity Relationship Elucidation

With the help of docking procedures, a relationship between structure and biological activity of MIF-1 and Tyr-MIF-1 analogues has been found . This computational approach could be very useful in the elucidation of the structure–activity relationship and in the design of new analogues with desired biological effect .

Safety and Hazards

Mécanisme D'action

Tyr-W-mif-1, also known as H-Tyr-Pro-Trp-Gly-NH2, Tyrosyl-prolyl-tryptophyl-glycinamide, or Glycinamide, L-tyrosyl-L-prolyl-L-tryptophyl-, is a tetrapeptide with opiate and anti-opiate activity .

Target of Action

The primary target of Tyr-W-mif-1 is the μ-opioid receptor . This receptor plays a crucial role in the nervous system, mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

Tyr-W-mif-1 acts as an antagonist at the μ-opioid receptors . It binds selectively and with high affinity to these receptors, inhibiting opioid-induced antinociception and analgesia .

Biochemical Pathways

Tyr-W-mif-1 affects the opioid signaling pathway by blocking the activation of μ-opioid receptors . This inhibition can lead to a decrease in the perception of pain, a key downstream effect of this pathway .

Pharmacokinetics

They can cross the blood-brain barrier easily, although they are usually poorly active orally and are typically administered via injection .

Result of Action

The antagonistic action of Tyr-W-mif-1 at the μ-opioid receptors results in the inhibition of opioid-induced antinociception and analgesia . When administered alone, Tyr-W-mif-1 may exhibit histamine-dependent antinociceptive activity .

Action Environment

The action, efficacy, and stability of Tyr-W-mif-1 can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as histamine, can modulate the compound’s antinociceptive activity . .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGSOAJXZHSMGE-PMVMPFDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162710 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-prolyl-tryptophyl-glycinamide | |

CAS RN |

144450-13-5 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tyr-W-MIF-1 primarily interacts with opioid receptors, particularly the μ-opioid receptor subtypes. [, ] It exhibits a complex pharmacological profile with both agonist and antagonist properties depending on the receptor subtype, dosage, and experimental model.

A: Tyr-W-MIF-1's analgesic effects are primarily attributed to its agonist activity at the μ2-opioid receptor subtype. [, ] This interaction triggers downstream signaling pathways involved in pain modulation.

A: Yes, Tyr-W-MIF-1 has shown antiopioid effects, particularly in the context of morphine-induced analgesia and stress-induced analgesia. [, ] These effects may involve interactions with both opioid and non-opioid mechanisms.

A: Studies show that Tyr-W-MIF-1 can reduce stress-induced analgesia in various models, including immobilization, cold, and heat stress. [, , , ] This suggests involvement in modulating the complex interplay of neurotransmitters and signaling pathways activated during stress.

ANone: The molecular formula of Tyr-W-MIF-1 is C23H27N5O4, and its molecular weight is 437.5 g/mol.

A: Yes, spectroscopic techniques like NMR and mass spectrometry have been used to confirm the structure of Tyr-W-MIF-1 and its analogs. [, ] These techniques provide information about the peptide's conformation and purity.

A: Tyr-W-MIF-1, like other peptides, is susceptible to degradation by enzymes. Studies have investigated its stability in biological matrices like brain homogenates and serum. [] Formulation strategies, such as cyclization, have been explored to enhance its stability and prolong its duration of action. []

ANone: Tyr-W-MIF-1 itself is not known to possess catalytic properties. Its primary role is as a signaling molecule interacting with specific receptors.

A: Yes, computational studies have been used to investigate the conformational preferences of Tyr-W-MIF-1 and related peptides. [] These studies can provide insights into the structural features important for receptor binding and activity.

A: SAR studies have explored modifications to the Tyr-W-MIF-1 structure. For example, incorporating D-amino acids, such as D-Proline at position 2, can significantly alter its receptor selectivity, leading to compounds with distinct pharmacological profiles. [, ] Cyclization is another modification strategy that has resulted in analogs with enhanced potency and prolonged duration of action. []

A: D-Pro2-Tyr-W-MIF-1 is a notable analog that acts as a selective μ2-opioid receptor antagonist. [, ] This selectivity makes it a valuable tool for dissecting the pharmacological roles of μ-opioid receptor subtypes.

A: Formulation strategies, like cyclization, can enhance stability and prolong the duration of action. [] Other approaches might include chemical modifications to resist enzymatic degradation or delivery systems that protect the peptide from degradation in vivo.

ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the fundamental pharmacological characterization of Tyr-W-MIF-1. More comprehensive studies would be needed to address these specific areas.

ANone: As with previous points, these aspects fall under the purview of drug development and manufacturing, which are not extensively discussed in the provided research papers.

ANone: Researchers benefit from a range of tools, including:

A:

- Isolation and characterization: The isolation of Tyr-W-MIF-1 from human brain cortex marked a significant discovery. []

- Identification of opioid and antiopioid properties: Studies revealing the dual nature of Tyr-W-MIF-1's activity have been crucial in understanding its complex pharmacology. [, , , ]

- Development of selective analogs: The creation of analogs like D-Pro2-Tyr-W-MIF-1 has provided valuable tools for dissecting the roles of different opioid receptor subtypes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.